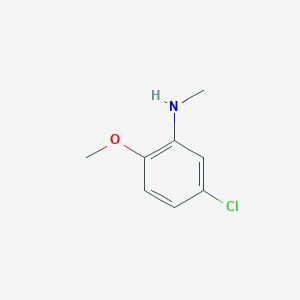

5-Chloro-2-methoxy-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVAZDCBTNDGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 5-chloro-2-methoxyaniline using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction is typically carried out under mild conditions, such as at 60°C for 22 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methoxy-N-methylaniline has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituent groups:

Table 1: Key Structural Analogs and Their Properties

Substituent Impact :

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group (electron-donating) in this compound contrasts with the nitro group in 2-Methoxy-5-nitroaniline, which is strongly electron-withdrawing. This difference influences reactivity; nitro derivatives are often used in explosives or dyes , while methoxy groups enhance solubility in polar solvents .

Physicochemical Properties

- Collision Cross-Sections : The target compound’s [M+H]⁺ ion has a collision cross-section of 131.7 Ų, smaller than its sodium adduct (145.8 Ų), reflecting differences in ion mobility . Comparable data for analogs are sparse, limiting direct comparisons.

- Solubility: Methoxy groups enhance solubility in oxygenated solvents (e.g., methanol), as seen in N-(2-hydroxyethyl)-N-methylaniline derivatives .

Biological Activity

5-Chloro-2-methoxy-N-methylaniline, a derivative of aniline, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a chloro group at the 5-position and a methoxy group at the 2-position of the benzene ring, along with an N-methyl group attached to the nitrogen atom. This unique arrangement influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effects against various bacterial strains, it demonstrated potent inhibition, particularly against Gram-positive bacteria. The mechanism behind this activity is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The observed IC50 values indicate effective cytotoxicity, suggesting that it could serve as a lead compound in the development of new anticancer agents . Flow cytometry analyses have confirmed its ability to accelerate apoptosis in treated cells .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The chloro and methoxy substituents enhance its binding affinity to various molecular targets, influencing key biochemical pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can potentially lead to enhanced cholinergic signaling .

- Reactive Oxygen Species (ROS) Modulation : It may also modulate oxidative stress responses by affecting ROS levels within cells, contributing to its anticancer effects .

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activities of this compound:

- Antimicrobial Activity : A study assessed the compound's effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus .

- Anticancer Activity : In another investigation, the compound was found to significantly reduce tumor growth in vivo models. The efficacy was compared with standard chemotherapeutics, showing competitive results with lower toxicity profiles .

- Enzyme Inhibition Studies : The compound was screened for its ability to inhibit AChE and butyrylcholinesterase (BuChE), demonstrating promising results that suggest potential applications in treating neurodegenerative diseases .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Chloro at 5-position, Methoxy at 2-position | Antimicrobial, Anticancer |

| 5-Chloro-2-methylaniline | Lacks methoxy group | Moderate antimicrobial activity |

| 4-Chloro-2-toluidine | Chlorine at 4-position | Limited anticancer potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.